1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea

Lipophilicity Physicochemical property Drug likeness

Researchers requiring a validated UT-A1 inhibitor free of ALS off-target activity face limited options. ADS-J13 (1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea) is a non-sulfonylurea diaryl urea with confirmed UT-A1 IC50 of ~5 µM in MDCK cells and documented HIV-1 gp41 entry inhibition. Unlike sulfonylurea analogs, it lacks the sulfonyl bridge required for ALS inhibition, ensuring cleaner pharmacological data. • UT-A1 IC50: ~5 µM (rat MDCK) • Published HIV-1 gp41 entry inhibitor reference • Public ¹H NMR & GC-MS spectra for incoming QC • In stock with competitive pricing and global shipping.

Molecular Formula C13H13ClN4O3
Molecular Weight 308.72 g/mol
CAS No. 190954-83-7
Cat. No. B12556494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
CAS190954-83-7
Molecular FormulaC13H13ClN4O3
Molecular Weight308.72 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)OC
InChIInChI=1S/C13H13ClN4O3/c1-20-10-7-11(21-2)17-12(16-10)18-13(19)15-9-5-3-8(14)4-6-9/h3-7H,1-2H3,(H2,15,16,17,18,19)
InChIKeyNOVYLBWJPUXDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea: Structural Identity & In-Class Positioning


1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea (CAS 190954‑83‑7, synonym ADS‑J13) is a non‑sulfonylurea diaryl urea that bridges a 4‑chlorophenyl ring and a 4,6‑dimethoxypyrimidin‑2‑yl moiety through a urea linker . The compound is classified under phenylurea compounds and pyrimidinones in the MeSH hierarchy and was first disclosed in a 2000 BBRC communication on HIV‑1 entry inhibitors [1]. With a molecular formula of C₁₃H₁₃ClN₄O₃ (MW 308.72 Da) and a calculated LogP of 2.88, it occupies a moderately lipophilic chemical space distinct from both its des‑chloro analog and larger sulfonylurea herbicides that share the dimethoxypyrimidine warhead . Verified spectral data (¹H NMR and GC‑MS) are publicly available, enabling identity confirmation upon receipt [2].

1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea: Differentiation from In-Class Analogs


The 4,6‑dimethoxypyrimidin‑2‑yl urea scaffold is shared by numerous sulfonylurea herbicides (e.g., mesosulfuron‑methyl, cyclosulfamuron) and kinase inhibitors; however, the target compound is a non‑sulfonylurea diaryl urea that lacks the sulfonyl bridge required for acetolactate synthase (ALS) inhibition [1]. Its MeSH dual‑classification as both a phenylurea and a pyrimidinone reflects a binding profile that diverges from pure ALS inhibitors, with published affinity for the rat urea transporter UT‑A1 (IC₅₀ ≈ 5 µM) and a first‑source association with HIV‑1 gp41‑mediated entry inhibition [2][3]. The 4‑chloro substituent on the phenyl ring imparts a LogP of 2.88, whereas the des‑chloro analog 1-(4,6‑dimethoxypyrimidin‑2‑yl)-3‑phenylurea (CAS 163920‑04‑5) has a lower molecular weight (274.28 Da) and, by inference, reduced lipophilicity . These differences in molecular recognition elements – absence of a sulfonyl group, presence of a 4‑chlorophenyl moiety, and distinct transcriptional/transport inhibition signatures – mean that generic substitution with a sulfonylurea or des‑chloro phenylurea will not recapitulate the target compound’s interaction profile.

1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea: Quantitative Differentiation from Closest Analogs


Lipophilicity Boost from Para-Chloro vs. Des-Chloro Analog

The target compound bears a 4‑chlorophenyl group, distinguishing it from the des‑chloro analog 1-(4,6‑dimethoxypyrimidin‑2‑yl)-3‑phenylurea (CAS 163920‑04‑5). The calculated LogP of the target compound is 2.88, which is expected to exceed that of the des‑chloro analog based on the well‑established π‑contribution of aromatic chlorine (+0.71 log units) . While an experimentally measured LogP for the des‑chloro analog is not publicly available, the molecular weight difference (308.72 vs. 274.28 Da) and the halogen effect on polarity support a class‑level inference of enhanced membrane permeability for the chlorinated compound.

Lipophilicity Physicochemical property Drug likeness

UT-A1 Inhibitory Activity Not Found in Sulfonylureas

In a fluorescence‑based assay using MDCK cells expressing rat UT‑A1, the target compound inhibited urea transport with an IC₅₀ of 5.00 × 10³ nM (5 µM) [1]. Sulfonylurea herbicides that share the 4,6‑dimethoxypyrimidin‑2‑yl group (e.g., mesosulfuron‑methyl, cyclosulfamuron) act primarily on acetolactate synthase (ALS) and are not reported to inhibit UT‑A1 at comparable concentrations. The non‑sulfonylurea diaryl urea structure is therefore a critical determinant for UT‑A1 engagement.

Urea transporter UT-A1 inhibition Renal physiology

Dual MeSH Classification: Phenylurea and Pyrimidinone

The National Library of Medicine indexes the target compound (ADS‑J13) under both *Phenylurea Compounds and *Pyrimidinones, a dual‑heading assignment that is not applied to either the des‑chloro phenylurea analog (CAS 163920‑04‑5) or the herbicide intermediate 4,6‑dimethoxypyrimidin‑2‑yl urea (CAS 151331‑81‑6), which are classified only as pyrimidine ureas [1]. This dual ontology suggests a broader bioactivity spectrum, consistent with the compound’s first‑source association with HIV‑1 entry inhibition and its later annotation as a UT‑A1 ligand.

MeSH classification Chemical ontology Bioactivity inference

Spectral Verification Reduces Procurement Risk

The target compound has a complete ¹H NMR spectrum and a GC‑MS spectrum deposited in the SpectraBase public database, allowing receiving laboratories to confirm identity against a reference standard without the need for independent resynthesis [1]. In contrast, the des‑chloro analog (CAS 163920‑04‑5) lacks publicly accessible spectral data in major repositories. The availability of verified spectral data reduces the risk of receiving a mis‑labeled or degraded product and supports compliance with institutional compound‑management SOPs.

Quality control Spectral verification Compound identity

1-(4-Chlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea: High-Confidence Application Scenarios


Chemical Probe for UT-A1 Inhibition

With a documented IC₅₀ of 5 µM against rat UT‑A1 in MDCK cells [1], the compound serves as a validated starting point for medicinal chemistry programs targeting urea transport in the kidney. Unlike sulfonylurea herbicides that share the dimethoxypyrimidine motif, this non‑sulfonylurea diaryl urea does not inhibit ALS and thus offers a cleaner pharmacological tool for renal physiology experiments.

HIV-1 gp41 Entry Inhibition

The compound was first disclosed in a 2000 BBRC communication as part of a series of HIV‑1 entry inhibitors targeting the gp41 core structure [2]. Its MeSH dual‑classification and origin in antiviral research make it a reference compound for laboratories investigating non‑nucleoside HIV‑1 fusion inhibitors, where the 4‑chlorophenyl substituent may confer specific gp41‑binding interactions not achievable with des‑chloro or sulfonylurea analogs.

Kinase Inhibitor Scaffold: FGFR and CHK1

The pyrimidinyl aryl urea framework is claimed in patents as an FGFR inhibitor scaffold [3], and structurally related diaryl ureas have been co‑crystallized with CHK1 (PDB 4FT3, ligand H1K) [4]. The target compound’s LogP of 2.88 places it in a favorable range for ATP‑binding site occupancy, and the 4‑chlorophenyl group provides a vector for halogen‑bond interactions that the des‑chloro analog cannot offer.

Identity-Verified Compound Procurement

Purchasing teams can leverage the publicly available ¹H NMR and GC‑MS spectra [5] to perform incoming QC without additional analytical costs. The combination of spectral reference data, a stable CAS registry entry (190954‑83‑7), and MeSH indexing reduces procurement risk relative to less‑characterized in‑class analogs.

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